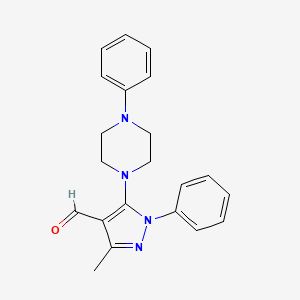
3-Methyl-1-phenyl-5-(4-phenylpiperazin-1-yl)pyrazole-4-carbaldehyde
Übersicht
Beschreibung
3-Methyl-1-phenyl-5-(4-phenylpiperazin-1-yl)pyrazole-4-carbaldehyde, also known as MPPPC, is a chemical compound derived from pyrazole and aldehyde. It is a colorless solid with a melting point of 129-131°C and a boiling point of 293°C. MPPPC is a relatively new compound that has been studied for its potential applications in the field of medicinal chemistry. In particular, it has been used as a starting material for the synthesis of various biologically active compounds. This article will discuss the synthesis of MPPPC, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
The exact mechanism of action of 3-Methyl-1-phenyl-5-(4-phenylpiperazin-1-yl)pyrazole-4-carbaldehyde is not yet fully understood. However, it is believed to work by binding to specific proteins and enzymes in the body, which can lead to changes in the activity of these proteins and enzymes. It is also believed to interact with certain cell receptors, which can lead to changes in the expression of certain genes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Methyl-1-phenyl-5-(4-phenylpiperazin-1-yl)pyrazole-4-carbaldehyde are not yet fully understood. However, it has been shown to have antifungal, antibacterial, and anti-inflammatory properties. Additionally, it has been shown to possess antitumor activity. It is also believed to interact with certain cell receptors, which can lead to changes in the expression of certain genes.
Vorteile Und Einschränkungen Für Laborexperimente
3-Methyl-1-phenyl-5-(4-phenylpiperazin-1-yl)pyrazole-4-carbaldehyde has several advantages for lab experiments. It is a relatively inexpensive compound, making it easy to acquire and store. Additionally, it is a relatively stable compound, which makes it suitable for use in a variety of lab experiments. However, there are some limitations to its use in lab experiments. It is a highly reactive compound, which can lead to the formation of unwanted byproducts. Additionally, it is a relatively new compound, and its exact mechanism of action is not yet fully understood.
Zukünftige Richtungen
The potential future directions for 3-Methyl-1-phenyl-5-(4-phenylpiperazin-1-yl)pyrazole-4-carbaldehyde include further research into its mechanism of action and its potential applications in the field of medicinal chemistry. Additionally, further research into its biochemical and physiological effects could lead to the development of new drugs or treatments. Additionally, further research into its potential applications in drug delivery could lead to the development of more efficient and targeted drug delivery systems. Finally, further research into its potential applications in the field of biotechnology could lead to the development of new methods for the synthesis of biologically active compounds.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1-phenyl-5-(4-phenylpiperazin-1-yl)pyrazole-4-carbaldehyde has been studied for its potential applications in the field of medicinal chemistry. It has been used as a starting material for the synthesis of various biologically active compounds. For instance, it has been used in the synthesis of compounds that have been shown to have antifungal, antibacterial, and anti-inflammatory properties. Additionally, it has been used in the synthesis of compounds that have been shown to possess antitumor activity. 3-Methyl-1-phenyl-5-(4-phenylpiperazin-1-yl)pyrazole-4-carbaldehyde has also been used in the synthesis of compounds that have been studied for their potential applications in the field of drug delivery.
Eigenschaften
IUPAC Name |
3-methyl-1-phenyl-5-(4-phenylpiperazin-1-yl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c1-17-20(16-26)21(25(22-17)19-10-6-3-7-11-19)24-14-12-23(13-15-24)18-8-4-2-5-9-18/h2-11,16H,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMNCIHPFDRWHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=O)N2CCN(CC2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-phenyl-5-(4-phenylpiperazin-1-yl)pyrazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



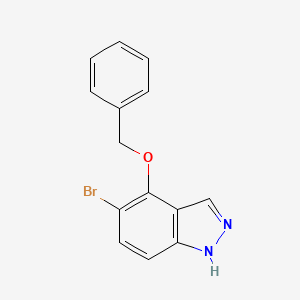



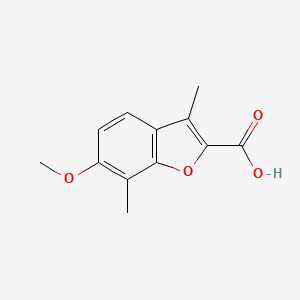

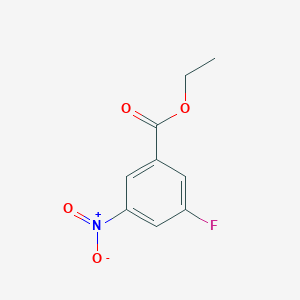


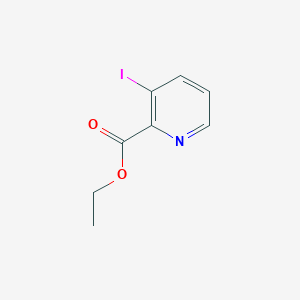
![2-[(4-methoxyphenyl)methylideneamino]oxyacetic Acid](/img/structure/B3157667.png)

![(5Z)-3-benzyl-5-[(5-bromo-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3157674.png)
